
Descarboxy Fexofenadine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Descarboxy Fexofenadine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₄₀ClNO₂ and its molecular weight is 494.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Mechanism of Action
Descarboxy fexofenadine hydrochloride functions as a selective antagonist of peripheral histamine H1 receptors. By blocking the action of histamine, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. This mechanism is crucial for managing conditions like seasonal allergic rhinitis and chronic idiopathic urticaria .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Studies have shown that fexofenadine is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in the formation of descarboxy fexofenadine as a major metabolite. This metabolite has been detected in plasma at concentrations that suggest it may contribute to the overall antihistaminic effect observed with fexofenadine .
Clinical Applications
Allergic Conditions
this compound is primarily investigated for its role in treating allergic conditions. Clinical trials have demonstrated that fexofenadine effectively reduces the Total Nasal Symptom Score (TNSS) in patients with seasonal allergic rhinitis. The efficacy of descarboxy fexofenadine may be inferred from these studies, as it likely contributes to the antihistaminic activity observed .
Safety Profile
The safety profile of this compound mirrors that of its parent compound. Fexofenadine has been shown to have a favorable safety profile with minimal sedative effects compared to first-generation antihistamines. Adverse events reported include headache and mild gastrointestinal disturbances, which are consistent across various demographics including children and adults .
Case Study 1: Efficacy in Pediatric Patients
A clinical trial involving pediatric patients aged 6 months to 12 years assessed the pharmacokinetics of fexofenadine and its metabolite. The study indicated that doses producing comparable plasma concentrations in children were effective in alleviating symptoms of allergic rhinitis. The findings suggest that descarboxy fexofenadine may play a role in the therapeutic effects observed in this population .
Case Study 2: Environmental Allergens
In another study focusing on environmental allergens, participants exposed to diesel exhaust particulate matter showed exacerbated allergic symptoms. Treatment with fexofenadine significantly reduced TNSS compared to placebo, suggesting that both fexofenadine and its metabolite may mitigate allergy symptoms exacerbated by environmental pollutants .
Data Summary Table
Application | Description | Clinical Evidence |
---|---|---|
Allergic Rhinitis | Treatment for symptoms such as sneezing and nasal congestion | Significant reduction in TNSS scores in clinical trials |
Chronic Idiopathic Urticaria | Relief from itching and hives | Well-tolerated with minimal side effects |
Pediatric Use | Effective dosing strategies for children | Comparable efficacy to adults in managing symptoms |
Environmental Allergens | Efficacy against allergens exacerbated by pollutants | Reduced TNSS in presence of diesel exhaust |
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Descarboxy Fexofenadine Hydrochloride in drug formulations?
Non-aqueous potentiometric titration using glacial acetic acid-acetic anhydride (1:3) as a solvent is a validated method that avoids toxic mercuric acetate. This method demonstrates precision comparable to HPLC, with a potential jump increase of ~200 mV for clear endpoint detection . For simultaneous quantification with co-formulated drugs (e.g., ammonium glycyrrhizinate), reverse-phase HPLC with gradient elution (methanol:water, UV detection) is recommended, achieving linearity (R² > 0.999) across 0.0144–0.0336 mg/mL .
Q. How can researchers validate the stability of this compound under experimental storage conditions?
Stability testing should include forced degradation studies (acid/base hydrolysis, thermal stress) followed by HPLC-UV analysis to track degradation products. For example, under thermal stress, monitor the formation of descarboxy degradants using a C18 column and mobile phase of ammonium acetate buffer (pH 4.5) and methanol (70:30). System suitability parameters (tailing factor ≤ 2.0, RSD ≤ 1.5%) ensure method robustness .
Q. What chromatographic parameters ensure specificity in detecting this compound impurities?
Use a Phenomenex Luna C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (methanol:water, 75:25) at 1.0 mL/min. UV detection at 220 nm resolves impurities such as deschloro derivatives and residual intermediates. Validate specificity by spiking excipients (e.g., lactose, microcrystalline cellulose) to confirm no interference at retention times of interest .
Advanced Research Questions
Q. How can researchers resolve contradictions between titration and HPLC results for this compound quantification?
Discrepancies often arise from matrix effects (e.g., excipient interference in titration) or incomplete dissolution in HPLC. Cross-validate methods using standard addition: spike pure analyte into the sample matrix and compare recovery rates (target: 98–102%). If titration results exceed HPLC values by >2%, investigate residual moisture (via Karl Fischer titration) or solvent polarity effects in non-aqueous systems .
Q. What experimental strategies are effective for impurity profiling of this compound?
Employ LC-MS/MS with electrospray ionization (ESI+) to identify unknown impurities. For example, a degradant at m/z 477.2 (M+H+) may correspond to decarboxylated fexofenadine. Quantify impurities against a reference standard using relative response factors (RRF) and threshold limits per ICH Q3B (e.g., ≤0.1% for unidentified impurities) .
Q. How does the pharmacokinetic profile of this compound influence metabolite studies in preclinical models?
In rats, ~80% of the dose is excreted unchanged in feces, suggesting limited hepatic metabolism. To study metabolites, administer radiolabeled [¹⁴C]-Descarboxy Fexofenadine Hydrochloride and analyze plasma/bile via radio-HPLC. Key metabolites (e.g., hydroxylated derivatives) are typically <5% of total exposure, requiring sensitive detection (LOQ ≤ 10 ng/mL) .
Q. What synthetic routes optimize yield and purity of this compound?
A retrosynthetic approach using azacyclonol as a key intermediate allows SN2 displacement of a bromobutyl precursor. Optimize reaction conditions (e.g., DMF as solvent, 60°C, 12 hrs) to achieve >85% yield. Purify via recrystallization from ethanol:water (4:1), reducing residual solvents (e.g., DMF < 500 ppm) to meet ICH Q3C limits .
Q. How can dissolution testing protocols be tailored for this compound extended-release formulations?
Use USP Apparatus II (paddle) at 50 rpm with 900 mL of pH 6.8 phosphate buffer. Sample at 1, 4, 8, and 12 hrs, analyzing drug release via HPLC. Acceptance criteria: Q = 80% at 12 hrs. For method robustness, test hydrodynamics (e.g., 45–55 rpm) and surfactant addition (0.1% SDS) to simulate gastrointestinal variability .
Q. Methodological Challenges
Q. How to address low recovery rates in this compound extraction from biological matrices?
Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (Strata-X cartridges) improves recovery to >90%. Validate using matrix-matched calibration curves (1–100 ng/mL) to correct for ion suppression in LC-MS/MS .
Q. What statistical approaches reconcile variability in inter-laboratory HPLC data for this compound?
Apply ANOVA to datasets from collaborative studies (e.g., 6 labs, triplicate runs). Use Grubbs’ test to identify outliers and calculate pooled RSD (target: ≤2%). Harmonize column lot variability by standardizing stationary phases (e.g., Zorbax SB-C18 across labs) .
Q. Safety and Preclinical Considerations
Q. What in vitro models assess the carcinogenic potential of this compound?
Conduct Ames tests (TA98, TA100 strains) with/without metabolic activation (S9 fraction). No mutagenicity is expected based on fexofenadine data (negative in micronucleus and chromosomal aberration assays). For chronic toxicity, use rodent models dosed at 150 mg/kg/day for 24 months, monitoring histopathology and tumor incidence .
Q. How to mitigate risks associated with handling this compound in lab settings?
Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols. Monitor air quality for particulate matter (NIOSH Method 0600) to ensure exposure <1 mg/m³ .
属性
分子式 |
C₃₁H₄₀ClNO₂ |
---|---|
分子量 |
494.11 |
同义词 |
4-(Hydroxydiphenylmethyl)-α-[4-(1-methylethyl)phenyl]-1-piperidinebutanol Hydrochloride; USP Fexofenadine Related Compound C; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。